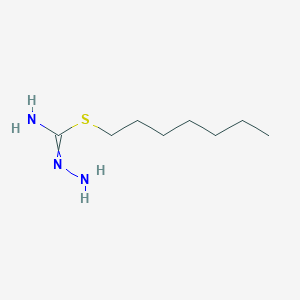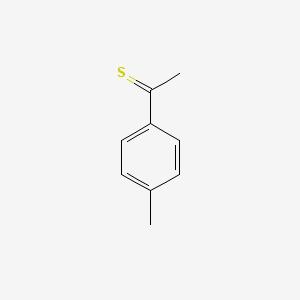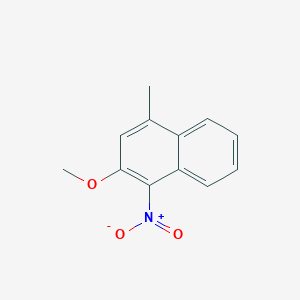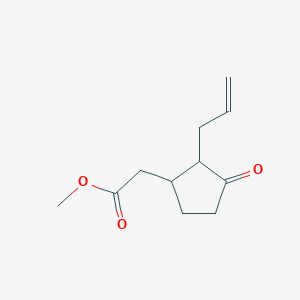
Cyclopentaneacetic acid, 3-oxo-2-(2-propenyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentaneacetic acid, 3-oxo-2-(2-propenyl)-, methyl ester is an organic compound with a complex structure that includes a five-membered cyclopentane ring, an acetic acid moiety, and a propenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentaneacetic acid, 3-oxo-2-(2-propenyl)-, methyl ester typically involves the esterification of cyclopentaneacetic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to achieve the desired esterification .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentaneacetic acid, 3-oxo-2-(2-propenyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The propenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Cyclopentaneacetic acid, 3-oxo-2-(2-propenyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Used in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism by which Cyclopentaneacetic acid, 3-oxo-2-(2-propenyl)-, methyl ester exerts its effects involves interactions with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The propenyl group may also play a role in the compound’s bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid, 3-oxo-, 2-propenyl ester: Similar in structure but with a different carbon chain length.
Butanoic acid, 3-oxo-, 2-methylpropyl ester: Another similar compound with variations in the ester group.
Uniqueness
Cyclopentaneacetic acid, 3-oxo-2-(2-propenyl)-, methyl ester is unique due to its cyclopentane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
73128-01-5 |
|---|---|
Formule moléculaire |
C11H16O3 |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
methyl 2-(3-oxo-2-prop-2-enylcyclopentyl)acetate |
InChI |
InChI=1S/C11H16O3/c1-3-4-9-8(5-6-10(9)12)7-11(13)14-2/h3,8-9H,1,4-7H2,2H3 |
Clé InChI |
FAQDYYYYXZQWDF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1CCC(=O)C1CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


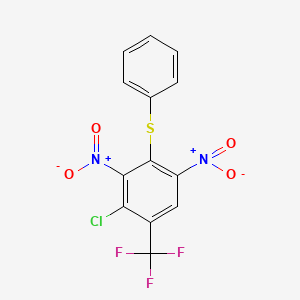

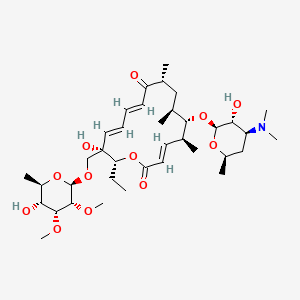
![2-[bis(2-hydroxyethyl)amino]ethanol;2-ethylhexyl dihydrogen phosphate](/img/structure/B14465701.png)
![2-Chloro-4-[1-(3-chloro-4-hydroxy-5-methylphenyl)cyclohexyl]-6-methylphenol](/img/structure/B14465709.png)
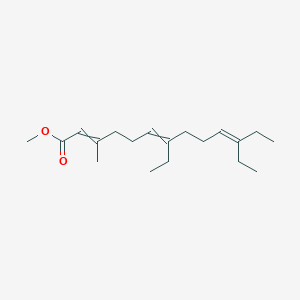
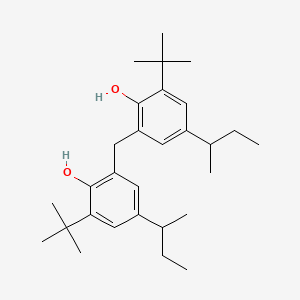
![2-bicyclo[2.2.1]hept-5-enylmethyl methyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B14465720.png)
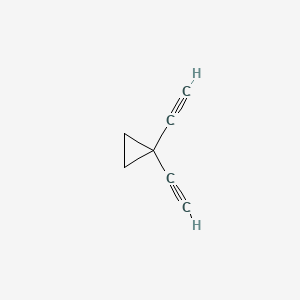
![Diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate](/img/structure/B14465733.png)
